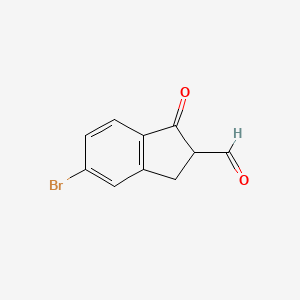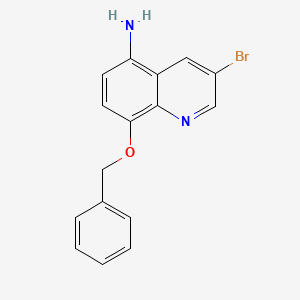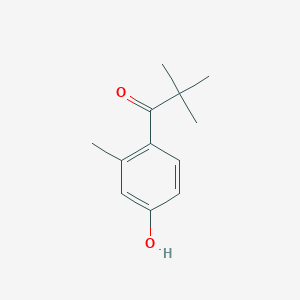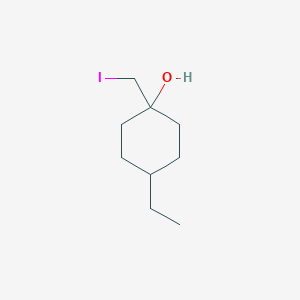
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₇IO It is a cyclohexanol derivative where the hydroxyl group is substituted with an iodomethyl group and an ethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of 4-ethylcyclohexanol. One common method is the reaction of 4-ethylcyclohexanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodonium ion, which subsequently reacts with the hydroxyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: 4-Ethyl-1-(iodomethyl)cyclohexanone or 4-ethyl-1-(iodomethyl)cyclohexanoic acid.
Reduction: 4-Ethyl-1-methylcyclohexanol.
Substitution: 4-Ethyl-1-(hydroxymethyl)cyclohexan-1-ol or 4-Ethyl-1-(cyanomethyl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol depends on the specific application and the target molecule. In general, the compound may interact with biological molecules through its hydroxyl and iodomethyl groups, forming hydrogen bonds or undergoing nucleophilic substitution reactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethylcyclohexanol
- 4-Methyl-1-(iodomethyl)cyclohexan-1-ol
- 1-(Iodomethyl)cyclohexanol
Uniqueness
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and an iodomethyl group on the cyclohexanol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H17IO |
|---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
4-ethyl-1-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17IO/c1-2-8-3-5-9(11,7-10)6-4-8/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
VSRWOXQUZSFIJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
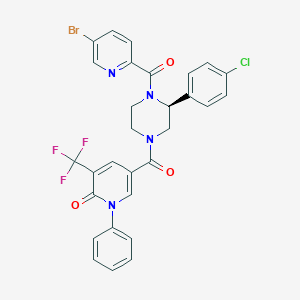

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
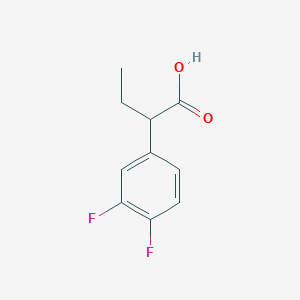
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)

